molecular formula C22H25N7O2S B2685877 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 838893-79-1

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2685877
CAS No.: 838893-79-1
M. Wt: 451.55
InChI Key: CTOXESMZUNUJRS-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a benzyl(methyl)amino substituent at the 8-position, a dimethyl group at the 1- and 3-positions, and a 2-((4-methylpyrimidin-2-yl)thio)ethyl chain at the 7-position. Its molecular formula is C₂₂H₂₆N₆O₂S, with a molecular weight of 486.59 g/mol. The presence of the 4-methylpyrimidin-2-ylthio group introduces a sulfur atom, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2S/c1-15-10-11-23-20(24-15)32-13-12-29-17-18(27(3)22(31)28(4)19(17)30)25-21(29)26(2)14-16-8-6-5-7-9-16/h5-11H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOXESMZUNUJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Substitution Reactions:

    Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C21H29N5O2
  • Molecular Weight : 383.5 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 7

This compound belongs to a class of purine derivatives that have been shown to possess diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to the one . Pyrimidine derivatives, including those with thioether groups, have been reported to exhibit significant antiviral activity against various pathogens. For instance, a study demonstrated that pyrimidine derivatives can inhibit viral replication effectively, showcasing their potential as antiviral agents .

Case Study Example :
A novel pyrimidine derivative was evaluated for its efficacy against viral infections and showed promising results, indicating that modifications to the pyrimidine structure could enhance antiviral properties .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that purine derivatives can inhibit key enzymes involved in cancer cell proliferation. Specifically, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown efficacy in treating breast cancer cells.

Data Table: Anticancer Activity of Related Compounds

CompoundTargetIC50 Value (μM)Reference
5ePARP118
NCT-501ALDH15

These findings suggest that further exploration of the compound's structure could lead to the development of effective cancer therapies.

Antifungal Activity

In addition to its antiviral and anticancer properties, the compound's structural analogs have demonstrated antifungal activity. Pyrimidine derivatives are particularly noted for their effectiveness against fungal infections, making them valuable in pharmaceutical applications.

Case Study Example :
Research has shown that certain pyrimidine derivatives exhibit significant antifungal activity, suggesting that similar modifications in the structure of the compound could yield effective antifungal agents .

Mechanism of Action

The mechanism of action of 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other purine and pyrimidine derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and reported biological activities.

Purine-2,6-dione Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6-dione 8: benzyl(methyl)amino; 1,3: dimethyl; 7: 2-((4-methylpyrimidin-2-yl)thio)ethyl C₂₂H₂₆N₆O₂S High lipophilicity (predicted logP ~3.2); potential kinase inhibition due to thioether linkage
CID 942223 (8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione) 8: benzyl(methyl)amino; 7: 2-hydroxyethyl; 3: methyl C₁₆H₁₉N₅O₃ Lower molecular weight (353.36 g/mol); polar hydroxyethyl group enhances aqueous solubility
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) Pyrimidin-2,4-dione core with benzyloxy and methoxymethyl substituents C₂₄H₂₆N₂O₆ Reported as a synthetic intermediate; methoxy groups may reduce metabolic stability

Key Observations :

  • The thioethyl-pyrimidinyl substituent in the target compound distinguishes it from CID 942223, which has a polar hydroxyethyl group. This substitution likely increases membrane permeability but may reduce solubility compared to CID 942223 .
Spirocyclic and Benzothiazole-Containing Analogues

Evidence from spirocyclic compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) highlights the importance of aromatic and heterocyclic substituents in modulating bioactivity. For example:

  • Benzothiazole moieties are associated with fluorescence properties and kinase inhibition, suggesting that the 4-methylpyrimidin-2-ylthio group in the target compound may confer similar advantages .
  • Spirocyclic frameworks (e.g., ) exhibit conformational rigidity, whereas the target compound’s flexible thioethyl chain may allow adaptive binding in enzyme active sites .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at the 7-position of a purine-2,6-dione precursor, analogous to methods for CID 942223 .
  • Structure-Activity Relationship (SAR) :
    • Thioether vs. Ether Linkages : The thioethyl group (C-S-C) in the target compound may enhance resistance to oxidative metabolism compared to ether-linked analogues (e.g., compound 4 in ) .
    • Substituent Effects : The 4-methylpyrimidin-2-yl group could engage in π-π stacking or hydrogen bonding, similar to benzothiazole derivatives in .

Data Tables

Table 1: Physicochemical Properties
Property Target Compound CID 942223 Compound 4 ()
Molecular Weight (g/mol) 486.59 353.36 438.47
Predicted logP 3.2 1.8 2.5
Hydrogen Bond Donors 1 2 0
Hydrogen Bond Acceptors 6 5 6
Table 2: Key Substituent Comparisons
Feature Target Compound CID 942223 Compound 4 ()
7-Position Substituent 2-((4-methylpyrimidin-2-yl)thio)ethyl 2-hydroxyethyl Benzyloxypropyl
Core Heterocycle Purine-2,6-dione Purine-2,6-dione Pyrimidin-2,4-dione
Aromatic Groups Benzyl, 4-methylpyrimidinyl Benzyl Benzyloxy

Biological Activity

The compound 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Biological Activity Overview

The biological activities of purine derivatives, including this compound, are diverse and include:

  • Antitumor Activity : Several studies have indicated that purine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and cellular context .
  • Antimicrobial Properties : Purines exhibit potential antimicrobial activity. Research indicates that derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, purine derivatives may act as inhibitors of kinases or other enzymes critical for tumor growth and proliferation. The exact mechanism for this specific compound remains to be elucidated through further research.

Case Studies and Research Findings

StudyFocusFindings
Bouabdallah et al. (2022)Anticancer activityDemonstrated significant cytotoxicity against MCF7 cell line with an IC50 of 3.79 µM for similar purine derivatives .
Wei et al. (2022)Inhibition of Aurora-A kinaseFound potent inhibition with IC50 values around 0.16 µM in related compounds, suggesting potential for targeted cancer therapy .
Patil et al. (2021)Synthesis and evaluationReported synthesis of substituted purines with significant activity against EGFR, indicating potential for use in targeted therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing purine-dione derivatives like 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione, and how are they characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for structurally related purine-diones. For example, spirocyclic purine derivatives are synthesized by reacting precursors like 2-oxa-spiro[3.4]octane-1,3-dione with amine-containing intermediates under reflux conditions . Characterization typically involves:

  • Melting Point Analysis : To confirm purity.
  • Spectroscopic Techniques :
  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H stretching at ~3345 cm⁻¹) .
  • UV-Vis : Detects π→π* transitions in aromatic systems .
  • Elemental Analysis : Validates empirical formula .

Q. How can researchers resolve contradictions in spectral data (e.g., FTIR vs. NMR) during structural elucidation of purine-diones?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., peaks at m/z = 169 or 149 for purine fragments) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton/carbon connectivity, especially for benzyl or pyrimidinyl substituents .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and substituent positioning, if crystals are obtainable .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the thioether group (C-S-C) in this compound during nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond to assess susceptibility to cleavage .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to predict reaction pathways (e.g., using COMSOL Multiphysics for solvent interactions) .
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can map energetically favorable pathways for substitutions at the thioether site .

Q. How can Design of Experiments (DoE) optimize the reaction conditions for introducing the 4-methylpyrimidin-2-ylthioethyl moiety?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors (e.g., pH and reaction time) .
  • High-Throughput Experimentation (HTE) : Automate parallel reactions to test >100 conditions/day, integrating real-time HPLC for yield analysis .

Q. What advanced techniques validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Isotope-Labeled Tracers : Use ¹⁴C or ²H isotopes to track metabolite formation (e.g., demethylation at the benzyl group) .
  • Cryo-EM or Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic "hotspots" .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (Cmax, AUC) with target engagement using compartmental models .
  • Tissue Penetration Studies : Measure compound levels in target tissues (e.g., brain) via MALDI imaging to assess bioavailability discrepancies .
  • Proteomics Profiling : Identify off-target binding partners in vivo that may explain reduced efficacy compared to cell-based assays .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression (e.g., Hill Equation) : Fit sigmoidal curves to calculate IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple doses .
  • Machine Learning (ML) : Train random forest models on structural descriptors (e.g., LogP, polar surface area) to predict toxicity thresholds .

Q. How can researchers leverage AI-driven platforms to design analogs with improved solubility without compromising activity?

  • Methodological Answer :

  • Generative Chemistry Models : Use platforms like GFlowNets to propose analogs with modified substituents (e.g., replacing benzyl with pyridylmethyl) .
  • Solubility Prediction Tools : Apply Abraham solvation parameters or COSMO-RS simulations to prioritize candidates .
  • Multi-Objective Optimization : Balance solubility (LogS) and binding affinity (ΔG) using Pareto front analysis .

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